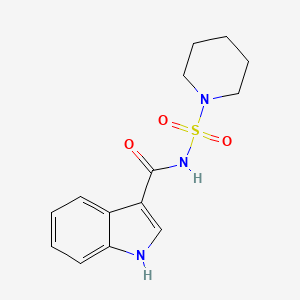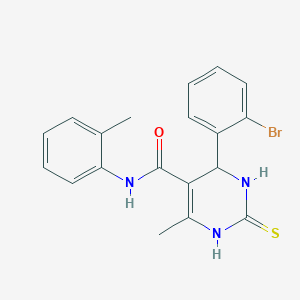
ethyl 2-acetyl-5-(diisopropylamino)-2,4-pentadienoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-acetyl-5-(diisopropylamino)-2,4-pentadienoate, also known as ethyl diisopropylamino pentadienoate (EDAP), is a chemical compound with potential applications in the field of scientific research. EDAP is a yellow liquid with a molecular formula of C16H27NO2 and a molecular weight of 265.4 g/mol. This compound has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation.
作用機序
EDAP acts as a competitive antagonist of the α7 nicotinic acetylcholine receptor, which is a ligand-gated ion channel that is involved in various neurological processes. By binding to the receptor, EDAP prevents the binding of acetylcholine, which is the endogenous ligand for the receptor. This results in a decrease in receptor activation and subsequent downstream effects.
Biochemical and Physiological Effects
EDAP has been shown to exhibit various biochemical and physiological effects. Studies have shown that EDAP can modulate the release of neurotransmitters such as dopamine and acetylcholine, which are involved in various neurological processes. Additionally, EDAP has been shown to have a neuroprotective effect in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
実験室実験の利点と制限
One advantage of using EDAP in lab experiments is its selectivity for the α7 nicotinic acetylcholine receptor, which allows for specific investigation of the receptor's role in various processes. Additionally, EDAP has been shown to have a high affinity for the receptor, which allows for precise modulation of receptor activation. However, one limitation of using EDAP is its potential for off-target effects, which may complicate interpretation of results.
将来の方向性
There are several potential future directions for research involving EDAP. One area of investigation could be the role of the α7 nicotinic acetylcholine receptor in various neurological processes, such as learning and memory. Additionally, EDAP could be used to investigate the potential therapeutic effects of modulating the receptor in animal models of neurodegenerative diseases. Further optimization of the synthesis method for EDAP could also improve its purity and yield, making it more accessible for research purposes.
Conclusion
In conclusion, EDAP is a promising compound with potential applications in scientific research. Its selectivity for the α7 nicotinic acetylcholine receptor and its ability to modulate neurotransmitter release make it a valuable tool for investigating the mechanisms of neurotransmission. Further research is needed to fully understand the potential applications of EDAP and its role in various neurological processes.
合成法
The synthesis of EDAP involves the reaction of ethyl 2-acetyl-5-(diisopropylamino)-2,4-pentadienoate acetoacetate with diisopropylamine in the presence of a base catalyst. The reaction yields EDAP as the product, which can be purified through distillation or chromatography. This synthesis method has been optimized to yield high purity and high yield of EDAP.
科学的研究の応用
EDAP has shown potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a selective antagonist of the α7 nicotinic acetylcholine receptor, which is involved in various neurological processes. Studies have also shown that EDAP can modulate the release of neurotransmitters such as dopamine and acetylcholine, making it a potential tool for investigating the mechanisms of neurotransmission.
特性
IUPAC Name |
ethyl (2Z,4E)-2-acetyl-5-[di(propan-2-yl)amino]penta-2,4-dienoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO3/c1-7-19-15(18)14(13(6)17)9-8-10-16(11(2)3)12(4)5/h8-12H,7H2,1-6H3/b10-8+,14-9- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEGATORHZFWSHY-VMXBWBJUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC=CN(C(C)C)C(C)C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\C=C\N(C(C)C)C(C)C)/C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-fluorophenyl)sulfonyl]-1-(1H-indol-3-yl)-2,3-dihydroisoquinoline](/img/structure/B5212008.png)

![7-{(4-chlorophenyl)[(6-methyl-2-pyridinyl)amino]methyl}-8-quinolinol](/img/structure/B5212037.png)
![5-[4-(dimethylamino)benzylidene]-1-(3-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5212045.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-methoxy-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}ethanamine](/img/structure/B5212050.png)


![((2S)-1-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-2-pyrrolidinyl)methanol](/img/structure/B5212081.png)
![N-(5-methyl-3-isoxazolyl)-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B5212088.png)


![5-{2-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5212108.png)
![5-(2,4-dimethoxybenzylidene)-1-{4-[(4-methylbenzyl)oxy]phenyl}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5212119.png)
